

# JMV 449 Acetate: A Technical Guide to a Potent Neurotensin Analog

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | JMV 449 acetate |           |
| Cat. No.:            | B10825024       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JMV 449 acetate** is a potent and metabolically stable neurotensin (NT) analog that has garnered significant interest within the scientific community. As a high-affinity agonist for neurotensin receptors, particularly the NTS1 receptor, JMV 449 exhibits a range of pronounced physiological effects, including the induction of hypothermia, analgesia, and neuroprotection. Its modified peptide structure, featuring a reduced peptide bond, confers enhanced resistance to enzymatic degradation, making it a valuable tool for investigating the physiological roles of the neurotensin system and a potential lead compound in drug development. This technical guide provides a comprehensive overview of **JMV 449 acetate**, including its core pharmacological data, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through signaling pathway diagrams.

# **Core Pharmacological Data**

JMV 449 is a pseudopeptide analog of the C-terminal fragment of neurotensin, NT(8-13). Its structure incorporates a reduced peptide bond [CH2-NH] between the first two lysine residues, which significantly increases its stability.[1][2]

Chemical and Physical Properties:



| Property          | Value                                     | Reference |
|-------------------|-------------------------------------------|-----------|
| Molecular Formula | C40H70N8O9                                | [3]       |
| Molecular Weight  | 807.03 g/mol                              | [3]       |
| Sequence          | H-Lys-ψ(CH2NH)-Lys-Pro-Tyr-<br>lle-Leu-OH | [2]       |
| CAS Number        | 141863-45-8                               | [3]       |

#### Pharmacological Activity:

| Parameter | Value   | Assay Conditions                                                                       | Reference |
|-----------|---------|----------------------------------------------------------------------------------------|-----------|
| IC50      | 0.15 nM | Inhibition of [125I]-<br>Neurotensin binding to<br>neonatal mouse brain<br>homogenates | [3]       |
| EC50      | 1.9 nM  | Contraction of guinea pig ileum                                                        | [3]       |

# Experimental Protocols Radioligand Binding Assay for Neurotensin Receptor Affinity

This protocol is adapted from the methodologies used to characterize neurotensin receptor ligands.

Objective: To determine the binding affinity (IC50) of **JMV 449 acetate** for neurotensin receptors using a competitive radioligand binding assay.

#### Materials:

• Radioligand: [3H]-Neurotensin or [1251]-Neurotensin

# Foundational & Exploratory



- Tissue Preparation: Neonatal mouse brain homogenates or cells expressing the neurotensin receptor (e.g., HT-29 cells).
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin 100 μg/mL).
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Competitor: JMV 449 acetate.
- Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 μM).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and a scintillation counter.

#### Procedure:

- Membrane Preparation: Homogenize neonatal mouse brains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following in triplicate:
  - $\circ~$  Total Binding: 50  $\mu L$  of binding buffer, 50  $\mu L$  of radioligand solution, and 100  $\mu L$  of membrane preparation.
  - $\circ$  Non-specific Binding: 50 μL of unlabeled neurotensin (1 μM), 50 μL of radioligand solution, and 100 μL of membrane preparation.
  - $\circ$  Competition Binding: 50  $\mu$ L of varying concentrations of **JMV 449 acetate**, 50  $\mu$ L of radioligand solution, and 100  $\mu$ L of membrane preparation.
- Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.







- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the JMV 449 acetate concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Workflow for Radioligand Binding Assay:

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced peptide bond pseudopeptide analogues of neurotensin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JMV 449 Acetate: A Technical Guide to a Potent Neurotensin Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825024#jmv-449-acetate-as-a-neurotensin-analog]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com